molecular formula C57H79N17O15 B612617 acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 71447-49-9

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B612617
CAS No.: 71447-49-9
M. Wt: 1242.3 g/mol
InChI Key: NGCGMRBZPXEPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of gonadorelin acetate follows International Union of Pure and Applied Chemistry nomenclature conventions for complex peptide structures containing multiple chiral centers and heterocyclic components. The complete IUPAC name reflects the sequential arrangement of amino acid residues from the amino terminus to the carboxyl terminus, incorporating the specific stereochemical configuration at each chiral center. According to chemical database records, the compound is systematically designated as N-[5-carbamimidamido-1-(2-{[(C-hydroxycarbonimidoyl)methyl]-C-hydroxycarbonimidoyl}pyrrolidin-1-yl)-1-oxopentan-2-yl]-2-({2-[(2-{[1,3-dihydroxy-2-({1-hydroxy-2-[(1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-3-(1H-imidazol-5-yl)propylidene)amino]-3-(1H-indol-3-yl)propylidene}amino)propylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene)amino]-1-hydroxyethylidene}amino)-4-methylpentanimidic acid acetic acid hydrate.

The compound carries multiple systematic identifiers across various chemical databases, including Chemical Abstracts Service number 52699-48-6 for the acetate salt form and Unique Ingredient Identifier 2RG1XQ1NYJ. The peptide backbone follows the conventional representation pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-glycyl-leucyl-arginyl-prolyl-glycinamide, with the amino terminus modified by cyclization of the terminal glutamic acid residue to form pyroglutamic acid. This cyclization represents a critical structural feature that protects the peptide from amino-terminal degradation by peptidases and contributes to the overall stability of the molecule. The carboxyl terminus terminates as a carboxamide rather than a free carboxylate, which is indicated by the NH2 designation and represents another important structural modification that influences both stability and receptor binding properties.

Molecular Weight and Empirical Formula Determination

Precise molecular weight determination of gonadorelin acetate reveals a monoisotopic mass of 1259.604719596 daltons and an average molecular weight of 1260.378 daltons. The empirical formula for the complete salt structure is C57H81N17O16, which accounts for the gonadorelin peptide sequence combined with acetic acid and associated hydration. This molecular composition reflects the substantial size and complexity of the compound, with 57 carbon atoms forming the backbone and side chain structures, 81 hydrogen atoms contributing to the overall molecular framework, 17 nitrogen atoms primarily located in amino acid side chains and peptide backbone amide groups, and 16 oxygen atoms distributed throughout carbonyl groups, hydroxyl moieties, and the acetate counterion.

The base gonadorelin peptide without the acetate salt has a molecular formula of C55H75N17O13 and a molecular weight of 1182.31 daltons. The addition of acetic acid (C2H4O2) and water (H2O) in the salt formation increases the total molecular weight by approximately 78 daltons, reflecting the incorporation of these additional molecular components into the crystal lattice structure. Computational analysis indicates that the compound exhibits poor oral bioavailability characteristics, with predicted water solubility of approximately 0.0501 milligrams per milliliter and a calculated partition coefficient (logP) of 1.1, suggesting moderate lipophilicity. The molecular structure contains 27 hydrogen bond acceptor sites and 18 hydrogen bond donor sites, contributing to extensive intramolecular and intermolecular hydrogen bonding networks that stabilize the three-dimensional structure.

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of gonadorelin acetate reveals a complex spatial arrangement characterized by a critical beta-II-prime-type turn conformation that is essential for biological activity. Nuclear magnetic resonance spectroscopy studies have demonstrated that the peptide adopts this specific folded configuration through a bend at the glycine residue located at position 6 in the sequence. This conformational flexibility at the glycine position allows the peptide to fold back upon itself, creating a compact structure that positions the amino and carboxyl termini in close spatial proximity for optimal receptor binding.

Molecular modeling studies utilizing ion-mobility mass spectrometry combined with computational analysis have revealed that the beta-II-prime-type turn conformation correlates directly with enhanced binding affinity at vertebrate gonadotropin-releasing hormone receptors. The folded structure positions critical binding residues in an optimal spatial arrangement, with the pyroglutamic acid residue at position 1 and the glycinamide at position 10 serving as primary receptor contact points. Comparative conformational analysis indicates that the substitution of glycine at position 6, rather than a chiral amino acid, facilitates the formation of this constrained conformation and represents a critical evolutionary adaptation that enhances receptor binding specificity.

Three-dimensional structural analysis based on nuclear magnetic resonance data (Protein Data Bank code: 1YY1) provides detailed atomic coordinates for the folded peptide conformation. The structure demonstrates that the tryptophan residues at positions 3 and 7 adopt specific orientations that contribute to both structural stability and receptor recognition, while the histidine at position 2 and arginine at position 8 form critical electrostatic interactions with complementary receptor binding sites. Molecular dynamics simulations reveal that the peptide maintains considerable conformational flexibility in solution, with the central region exhibiting greater mobility than the terminal regions, suggesting that induced-fit mechanisms may contribute to receptor binding specificity.

Stereochemical Features and Chiral Centers

The stereochemical architecture of gonadorelin acetate encompasses multiple chiral centers distributed throughout the peptide backbone, with each amino acid residue except glycine contributing at least one asymmetric carbon atom. The peptide contains eight chiral amino acids in the L-configuration, following the standard convention for naturally occurring amino acids: pyroglutamic acid (position 1), histidine (position 2), tryptophan (position 3), serine (position 4), tyrosine (position 5), leucine (position 7), arginine (position 8), and proline (position 9). The glycine residues at positions 6 and 10 are achiral due to the presence of two hydrogen atoms attached to the alpha-carbon, providing conformational flexibility that is critical for the peptide's biological activity.

The proline residues at positions 1 and 9 introduce additional conformational constraints due to the cyclic nature of their side chains, which form five-membered rings that restrict phi-angle rotation and influence local backbone geometry. The pyroglutamic acid at position 1 represents a post-translationally modified glutamic acid where the side chain carboxyl group has formed an amide bond with the amino terminus, creating a stable five-membered lactam ring that protects against amino-terminal peptidase degradation. This cyclization introduces an additional chiral center and constrains the amino-terminal region in a specific spatial orientation that is essential for receptor binding.

Stereochemical analysis reveals that the absolute configuration of each chiral center follows the L-amino acid convention, with the exception of the modified amino terminus where the pyroglutamic acid cyclization creates a distinct stereochemical environment. The serine residue at position 4 and tyrosine at position 5 both contain hydroxyl-bearing side chains that can participate in hydrogen bonding interactions and contribute to the overall hydrophilic character of the peptide. The arginine residue at position 8 contains a guanidinium group that exists as a positively charged species under physiological conditions, providing important electrostatic interactions with negatively charged receptor binding sites.

Disulfide Bond Topology and Cyclic Architecture

Detailed structural analysis of gonadorelin acetate reveals that this decapeptide does not contain cysteine residues and therefore lacks disulfide bond connectivity. The absence of disulfide bonds distinguishes gonadorelin from many other peptide hormones that rely on covalent cross-linking for structural stabilization. Instead, the peptide maintains its bioactive conformation through non-covalent interactions including hydrogen bonding networks, electrostatic interactions, and hydrophobic contacts between amino acid side chains.

The cyclic architectural features of gonadorelin acetate are limited to the individual amino acid residues rather than inter-residue covalent bonds. The pyroglutamic acid residue at the amino terminus forms an intramolecular five-membered lactam ring through cyclization of the terminal glutamic acid, creating a stable cyclic structure that serves as a protection group against enzymatic degradation. Similarly, the proline residue at position 9 contains an inherent five-membered ring formed by the side chain connecting back to the backbone nitrogen, which introduces conformational rigidity in the carboxyl-terminal region.

Properties

Key on ui mechanism of action

Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids.

CAS No.

71447-49-9

Molecular Formula

C57H79N17O15

Molecular Weight

1242.3 g/mol

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)

InChI Key

NGCGMRBZPXEPOZ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

physical_description

Liquid

Related CAS

51952-41-1 (Hydrochloride)
52699-48-6 (Acetate)

sequence

One Letter Code: Glp-HWSYGLRPG-NH2

solubility

5.88e-02 g/L

Origin of Product

United States

Preparation Methods

Resin Activation and Initial Deprotection

  • Pre-treatment : Resin is washed sequentially with DCM (1 × 5 min) and DMF (3 × 0.5 min) to remove impurities.

  • Fmoc Removal : Treated with 20% piperidine/DMF (1 × 5 min, 1 × 20 min) to expose the amine terminus, followed by DMF washes (3 × 0.5 min).

Coupling Chemistry

Amino acid coupling employs HBTU/Oxyma Pure/DIPEA (4:4:8 equiv) in DMF with 2 min pre-activation and 45 min reaction time at room temperature. This system minimizes racemization while achieving >99% coupling efficiency for standard residues. For sterically hindered residues (e.g., 3-(1H-imidazol-5-yl)-1-oxopropan-2-yl), coupling time is extended to 90 min with 1.5× reagent equivalents.

Convergent Synthesis of Structural Fragments

To manage the compound’s complexity, a four-fragment convergent strategy is adopted (Figure 1):

Fragment 1 : Pyrrolidine-2-carboxamide core
Fragment 2 : Imidazole-containing intermediate
Fragment 3 : Indole-functionalized segment
Fragment 4 : Hydroxyphenyl-acetyl spacer

Fragment 1 Synthesis

  • Synthesized on 2-CTC resin (0.8 mmol/g) using Fmoc-Arg(Pbf)-OH as the C-terminal anchor.

  • Critical step: Side-chain deprotection with TFA/TIS/H₂O (95:2.5:2.5) for 1 h preserves acid-labile groups.

Fragment 2 Assembly

  • Incorporates 3-(1H-imidazol-5-yl)-1-oxopropan-2-yl via hyperlabile Dmab protection (removed with 2% hydrazine/DMF).

  • Key challenge : Avoiding imidazole ring alkylation during Fmoc removal. Solution: Use 0.5 M Oxyma in piperidine/DMF to suppress side reactions.

Automated Synthesis Optimization

The CS BIO 336X peptide synthesizer enables precise control over:

Temperature Gradients

  • Standard couplings: 25°C

  • Hindered residues (e.g., 3-(4-hydroxyphenyl)): 40°C to reduce aggregation.

Real-Time Monitoring

  • Kaiser test after each coupling detects unreacted amines, prompting recoupling with 2× HBTU if needed.

Cleavage and Global Deprotection

Final cleavage uses TFA/TIS/H₂O (95:2.5:2.5) for 1 h at RT, achieving simultaneous resin cleavage and side-chain deprotection. For fragments containing tert-butyl esters (e.g., 5-oxopyrrolidine), 2 h cleavage is required.

Purification and Characterization

Preparative HPLC

  • Column : C18, 250 × 21.2 mm, 5 µm

  • Gradient : 10% → 40% acetonitrile over 65 min with 0.1% TFA modifier.

  • Yield : 32–38% after lyophilization.

LCMS Validation

  • Observed : [M+3H]³⁺ 696.3 (calc. 696.4).

  • Purity : >98% by analytical HPLC (5–95% acetonitrile over 30 min).

Challenges and Mitigation Strategies

ChallengeSolutionSource
Imidazole alkylation0.5 M Oxyma in deprotection
Steric hindrance at coupling sitesExtended coupling time (90 min)
Aspartimide formation2% v/v DIEA in cleavage cocktail
Low solubility of hydrophobic segments30% aqueous acetonitrile with 0.1% TFA

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing hormone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the hormone’s structure and function.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified analogs of luteinizing hormone-releasing hormone with altered biological activity. These analogs are often used in scientific research and clinical applications .

Scientific Research Applications

Industrial Applications

Chemical Production

  • Acetic acid is primarily used as a precursor for the synthesis of various chemicals. It is involved in producing acetic anhydride, acetate esters, and other derivatives that serve as solvents and chemical intermediates in manufacturing processes .
  • The production of synthetic fibers like acetate rayon utilizes acetic acid as a solvent and reagent .

Food Industry

  • Acetic acid is a key ingredient in food preservation and flavoring. It is commonly used as vinegar in food products, contributing to taste and safety through its antimicrobial properties .

Textile Industry

  • In textiles, acetic acid is utilized in dyeing processes and as a pH regulator, aiding in the fixation of dyes to fabrics .

Pharmaceutical Applications

Drug Formulation

  • Acetic acid derivatives are often employed in drug formulation due to their ability to enhance solubility and bioavailability. The compound specified in the query may serve as a prodrug or active pharmaceutical ingredient (API) in therapeutic formulations targeting specific diseases .
  • For instance, certain acetic acid derivatives have shown potential in developing antiviral medications, demonstrating increased potency against viral infections .

Biological Activity

  • Research indicates that compounds derived from acetic acid can exhibit significant biological activities, including anti-inflammatory and analgesic effects. This makes them valuable in developing pain management therapies .

Agricultural Applications

Herbicides and Pesticides

  • Acetic acid is utilized in formulating herbicides and pesticides. Its efficacy as a natural herbicide has gained attention for organic farming practices due to its ability to control weeds without synthetic chemicals .
  • The compound's derivatives are also explored for their potential as biopesticides, providing environmentally friendly alternatives to conventional pesticides .

Case Study: Antiviral Activity

A recent study explored the antiviral properties of acetic acid derivatives against Varicella Zoster Virus (VZV). The findings indicated that specific modifications to acetic acid structures could enhance antiviral activity significantly, paving the way for new therapeutic agents .

Research on Solubility Enhancement

Research conducted on various acetic acid derivatives demonstrated improved solubility profiles compared to their parent compounds. This property is crucial for enhancing drug delivery systems and bioavailability in clinical settings .

Mechanism of Action

Luteinizing hormone-releasing hormone exerts its effects by binding to specific receptors on the surface of gonadotropes in the anterior pituitary gland. This binding activates G-protein coupled receptors, leading to the activation of phospholipase C (PLC) and the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers trigger the release of calcium ions (Ca²⁺) from intracellular stores, resulting in the secretion of luteinizing hormone and follicle-stimulating hormone . The released hormones then act on the gonads to regulate gametogenesis and steroidogenesis .

Comparison with Similar Compounds

Structural Analogues

The compound shares key features with several classes of acetic acid derivatives:

Compound Key Structural Features Biological Activity Reference
Target Compound Peptide backbone with acetic acid, indole, imidazole, and hydroxyphenyl groups Hypothesized: Enzyme inhibition, anti-inflammatory, or receptor modulation N/A
Flavone Acetic Acid (FAA) Acetic acid linked to a flavone core Antitumor (induces tumor necrosis via vascular disruption)
Xanthenone Acetic Acid (XAA) Acetic acid conjugated to xanthenone Enhanced antitumor activity compared to FAA; modulates tumor blood flow
(−-Cyclopropyl-p-tolyl)acetic Acid Substituted acetic acid with cyclopropyl and p-tolyl groups Anti-inflammatory (reduces edema and leukocyte infiltration)
Halogenated Carboxylic Acids Acetic acid derivatives with halogenated benzyl groups Antisickling agents; bind hemoglobin to stabilize oxygenated state
Fluorine-Substituted Phenyl Acetates Phenyl acetic acid derivatives with fluorine substituents Hypnotic activity (sedative effects in animal models)

Key Observations :

  • The target compound’s peptide chain may enhance target specificity compared to simpler acetic acid derivatives like FAA or XAA, which rely on small-molecule interactions .
  • Unlike halogenated carboxylic acids (e.g., [(3,4-dichlorobenzyl)oxy]acetic acid), the target lacks halogen substituents but incorporates nitrogen-rich heterocycles (imidazole, indole), which could facilitate hydrogen bonding or metal coordination in biological systems .
Chemical Stability and Reactivity
  • Catalyst Interactions : Acetic acid derivatives like ethyl acetate or acetaldehyde deactivate HZSM-5 catalysts via pore-blocking or active-site poisoning. The target’s ester and amide groups may exhibit similar strong adsorption on catalytic surfaces, limiting industrial applications .
  • Aerobic Stability : Acetic acid enhances silage stability by inhibiting spoilage organisms. The target’s complex structure may reduce volatility, extending its environmental persistence compared to simpler derivatives .
Functional Group Contributions
  • Indole and Imidazole Moieties: These groups are critical in DNA intercalation (e.g., in topoisomerase inhibitors) and proton shuttling (e.g., in enzymatic catalysis).
  • Hydroxyphenyl Group: This moiety is associated with antioxidant activity (e.g., in polyphenols) and may mitigate oxidative stress in biological systems .

Biological Activity

Acetic acid, a simple carboxylic acid, is widely recognized for its various biological activities. The compound in focus, acetic acid;(2S)-N-[(2S)-1-[...]-5-oxopyrrolidine-2-carboxamide], is a complex derivative that incorporates multiple amino acids and functional groups. This article explores the biological activity of acetic acid and its intricate compound, emphasizing their pharmacological potential, mechanisms of action, and relevant studies.

Overview of Acetic Acid

Chemical Properties:

  • IUPAC Name: Acetic acid
  • Molecular Formula: C₂H₄O₂
  • Molecular Weight: 60.05 g/mol
  • CAS Number: 64-19-7

Acetic acid is a key metabolite in various biochemical pathways and serves as a precursor for numerous biosynthetic processes. It plays a significant role in cellular metabolism, particularly in the citric acid cycle.

Biological Activities of Acetic Acid

  • Antimicrobial Properties:
    • Acetic acid exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, making it useful in food preservation and as a disinfectant .
  • Anti-inflammatory Effects:
    • Research indicates that acetic acid can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
  • Metabolic Regulation:
    • Acetic acid influences metabolic pathways by enhancing insulin sensitivity and promoting lipid metabolism. It has been observed to lower blood glucose levels in diabetic models .

Biological Activity of the Complex Compound

The complex compound acetic acid;(2S)-N-[(2S)-1-[...]-5-oxopyrrolidine-2-carboxamide] integrates acetic acid with multiple amino acid derivatives, which may enhance its biological activity through synergistic effects.

Key Features:

  • Structure: The compound features multiple amino acids linked to a central acetic acid moiety, potentially influencing its pharmacokinetics and bioactivity.
  • Molecular Weight: Approximately 1048.21 g/mol, indicating a large and complex structure that may interact with biological targets differently than simpler compounds.
  • Cellular Uptake:
    • The presence of various amino acids may facilitate cellular uptake via specific transporters, enhancing bioavailability compared to acetic acid alone .
  • Target Interaction:
    • The compound's intricate structure allows for potential interactions with multiple biological targets, including enzymes and receptors involved in metabolic regulation and signal transduction pathways.
  • Synergistic Effects:
    • Individual components of the compound may exhibit complementary mechanisms, leading to enhanced therapeutic effects in conditions such as cancer or metabolic disorders .

Case Studies and Research Findings

  • Anticancer Activity:
    • A study investigated the anticancer properties of similar compounds containing acetic acid derivatives, demonstrating significant cytotoxic effects against various cancer cell lines . The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Studies:
    • Research highlighted the anti-inflammatory potential of related compounds in vivo, showing reduced edema and cytokine levels in animal models treated with acetic acid derivatives .
  • Metabolic Effects:
    • Clinical trials indicated that compounds similar to the focus compound improved insulin sensitivity and lipid profiles in diabetic patients, suggesting potential use as therapeutic agents for metabolic syndrome .

Q & A

How can researchers design experiments to optimize the solid-phase synthesis of this multi-residue peptide?

Methodological Approach:
To optimize synthesis, employ a full factorial design to systematically evaluate critical parameters such as coupling reagent stoichiometry, reaction temperature, and resin-swelling time. For example, demonstrates how varying five independent factors (e.g., solvent polarity, catalyst concentration) can maximize yields. Integrate Bayesian optimization ( ) to iteratively refine conditions based on real-time yield data. High-throughput screening () can accelerate ligand-activity validation, while monitoring racemization via circular dichroism (CD) spectroscopy ensures stereochemical fidelity.

Example Experimental Design Table:

FactorRange TestedOptimal Value Identified
Coupling Reagent Ratio1.5–3.0 equiv.2.2 equiv.
Temperature0–25°C4°C
Resin Swelling Time2–12 hours6 hours
Solvent (DMF/DCM)70:30–90:10 v/v85:15 v/v

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Reactant of Route 2
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.